molecular formula C12H9ClO5S B14875888 2-methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate

2-methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate

Cat. No.: B14875888
M. Wt: 300.71 g/mol
InChI Key: YPVDQJSFCSBESO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate typically involves the condensation of 2-methyl-4-oxo-4H-pyran-3-yl with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the pyran ring .

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The 4-chlorobenzenesulfonate group can interact with amino acid residues in the active site of enzymes, leading to changes in enzyme activity. Additionally, the pyran ring can participate in hydrogen bonding and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl 4-chlorobenzenesulfonate is unique due to the presence of the 4-chlorobenzenesulfonate group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in substitution reactions and interact with biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H9ClO5S

Molecular Weight

300.71 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H9ClO5S/c1-8-12(11(14)6-7-17-8)18-19(15,16)10-4-2-9(13)3-5-10/h2-7H,1H3

InChI Key

YPVDQJSFCSBESO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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